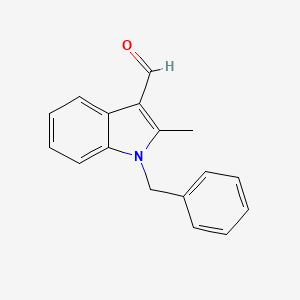

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRXDIWPLQSKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385360 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

95202-45-2 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its properties is paramount for its effective application in research and development. This document synthesizes available data, provides estimations based on structurally similar compounds, and details robust experimental protocols for the empirical determination of these key characteristics. The synthesis of this compound and its analogues is often achieved through methods like the Vilsmeier-Haack reaction, a reliable pathway for the formylation of electron-rich indoles.[1]

Section 1: Core Molecular and Physical Properties

This compound is a derivative of indole, a prominent nitrogen-based heterocyclic framework with diverse biological and pharmaceutical activities.[2] The introduction of a benzyl group at the N-1 position and a methyl group at the C-2 position significantly influences its steric and electronic properties, thereby affecting its reactivity and intermolecular interactions.

Molecular and Chemical Data

A summary of the fundamental molecular and chemical data for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 95202-45-2 | [4][5] |

| Molecular Formula | C₁₇H₁₅NO | [4][5] |

| Molecular Weight | 249.31 g/mol | [4] |

| Canonical SMILES | CC1=C(C=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |

| InChI Key | Not available |

Note: While a significant body of research exists for indole derivatives, specific experimental data for this compound is limited. Some data in this guide is based on the closely related analogue, 1-benzyl-1H-indole-3-carbaldehyde, and should be considered as an estimation.

Estimated Physical Properties

The following table outlines key physical properties. Where experimental data for the target molecule is unavailable, data for the structural analogue 1-benzyl-1H-indole-3-carbaldehyde (CAS: 10511-51-0) is provided as a proxy, denoted with an asterisk (*).

| Property | Estimated Value | Source (Analogue) |

| Melting Point | 107-111 °C | |

| Boiling Point | 439.8 °C at 760 mmHg | [6] |

| Flash Point | 227.5 °C | [7] |

| Appearance | White to light yellow crystalline powder* |

The presence of the additional methyl group in the target compound may slightly alter these values. It is anticipated that the melting point could be marginally different due to changes in crystal packing, and the boiling point may be slightly elevated due to the increase in molecular weight.

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the N-benzylation of 2-methylindole followed by formylation at the C-3 position.

Synthetic Workflow: A Representative Protocol

A general synthetic approach involves a two-step process: N-benzylation of 2-methylindole followed by Vilsmeier-Haack formylation.

Protocol:

-

N-Benzylation: To a solution of 2-methylindole in an anhydrous solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride or potassium carbonate) is added. The mixture is stirred at room temperature to facilitate the deprotonation of the indole nitrogen. Benzyl bromide is then added, and the reaction is typically heated to ensure complete conversion to 1-benzyl-2-methyl-1H-indole.

-

Vilsmeier-Haack Formylation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF. The N-benzylated indole from the previous step is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to promote electrophilic substitution at the electron-rich C-3 position of the indole ring.

-

Workup and Purification: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate). The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Below are the expected spectral characteristics, with data for the analogue 1-benzyl-1H-indole-3-carbaldehyde provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10.0 ppm), aromatic protons of the indole and benzyl groups (typically in the range of 7.0-8.5 ppm), the benzylic methylene protons (a singlet around 5.4 ppm), and the methyl protons (a singlet around 2.5 ppm). For the analogue 1-benzyl-1H-indole-3-carbaldehyde, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), and 5.37 (s, 2H).[8]

-

¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal for the carbonyl carbon of the aldehyde (around 185 ppm). Aromatic carbons and the carbons of the benzyl and methyl groups will also be present in their respective regions. The ¹³C NMR (101 MHz, CDCl₃) of the analogue shows peaks at δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, and 50.95.[8]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching and C=C stretching bands will also be present.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 249.31 g/mol .

Section 3: Solubility and Partition Coefficient

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

A qualitative assessment of solubility in various solvents is essential for handling and formulation. Based on the structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.

Experimental Protocol for Solubility Determination:

-

To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in small portions with vigorous shaking after each addition.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.

-

For aqueous solubility, the pH can be adjusted to assess the solubility of any potential ionized forms.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting the "drug-likeness" of a molecule.

Experimental Determination of LogP (Shake-Flask Method):

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of this compound in the water-saturated n-octanol.

-

Mix this solution with an equal volume of the n-octanol-saturated water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm of the partition coefficient.

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

References

-

This compound - C17H15NO. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

ASISCHEM R42031 | CAS#:95202-45-2 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2015). Der Pharma Chemica, 7(10), 224-230.

-

Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances, 14(40), 28835-28850.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - C17H15NO | CSSB00000013351 [chem-space.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 1-benzyl-1h-indole-3-carbaldehyde (C16H13NO) [pubchemlite.lcsb.uni.lu]

- 7. ASISCHEM R42031 | CAS#:95202-45-2 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

Introduction: The Structural Significance of a Versatile Indole Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a cornerstone scaffold, revered for its prevalence in bioactive natural products and its utility in the design of novel functional molecules. The strategic substitution of the indole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics. 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a prime exemplar of such a tailored synthetic building block. The introduction of a benzyl group at the N1-position enhances lipophilicity and can introduce crucial steric interactions within a biological target. The 2-methyl group electronically enriches the indole ring, influencing the reactivity of the 3-carbaldehyde moiety. This aldehyde function, in turn, serves as a versatile chemical handle for a myriad of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, opening avenues to a diverse array of complex molecular architectures.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. As a self-validating system, the congruence of these distinct spectroscopic techniques provides an unambiguous structural confirmation, a critical step in any synthetic or drug discovery workflow. The causality behind experimental choices and the interpretation of the resulting data are elucidated to provide field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms within this compound.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded and typically appears as a singlet downfield. |

| ~8.2 | Doublet (d) | 1H | H-4 | The peri-proton to the aldehyde group is deshielded. The presence of the 2-methyl group may slightly alter this shift compared to the non-methylated analog. |

| ~7.4-7.2 | Multiplet (m) | 7H | H-5, H-6, H-7 & Benzyl-ArH | The aromatic protons of the indole and benzyl rings will reside in this region, likely overlapping to form a complex multiplet. |

| ~7.1 | Multiplet (m) | 2H | Benzyl-ArH (ortho) | The ortho-protons of the N-benzyl group are often slightly shifted from the other benzyl aromatic protons. |

| ~5.4 | Singlet (s) | 2H | N-CH₂-Ph | The benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring, appearing as a characteristic singlet. |

| ~2.7 | Singlet (s) | 3H | 2-CH₃ | The methyl group at the C2 position will appear as a singlet in a region typical for methyl groups attached to an aromatic system. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~185.0 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~145.0 | C-2 | The C2 carbon bearing the methyl group will be shifted downfield due to the substitution. |

| ~138.0 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~136.0 | Benzyl-C (ipso) | The ipso-carbon of the benzyl group. |

| ~129.0 | Benzyl-C (para) | Aromatic carbon of the benzyl group. |

| ~128.0 | Benzyl-C (ortho) | Aromatic carbons of the benzyl group. |

| ~127.0 | Benzyl-C (meta) | Aromatic carbons of the benzyl group. |

| ~125.0 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~124.0 | C-4 | Aromatic carbon of the indole ring. |

| ~123.0 | C-6 | Aromatic carbon of the indole ring. |

| ~121.0 | C-5 | Aromatic carbon of the indole ring. |

| ~118.0 | C-3 | The C3 carbon bearing the aldehyde is shifted downfield. |

| ~110.0 | C-7 | Aromatic carbon of the indole ring. |

| ~51.0 | N-CH₂ | The benzylic carbon. |

| ~14.0 | 2-CH₃ | The methyl carbon at the C2 position. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a one-pulse ¹H experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

For this compound, the IR spectrum will be dominated by absorptions corresponding to the aldehyde, the aromatic rings, and the alkyl substituents.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~2850 & ~2750 | Weak-Medium | C-H Stretch | Aldehyde C-H (Fermi doublets) |

| ~1680-1660 | Strong | C=O Stretch | Conjugated Aldehyde |

| ~1600, ~1490, ~1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~750-700 | Strong | C-H Bend | Out-of-plane bending for substituted benzenes |

The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the conjugated aldehyde, expected in the region of 1680-1660 cm⁻¹. The presence of the two weaker, but characteristic, C-H stretching bands of the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹ would further confirm the presence of this functional group.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.

Step-by-Step FT-IR (ATR) Data Acquisition:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

For this compound (C₁₇H₁₅NO), the expected exact mass is approximately 249.1154 g/mol .

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which will then undergo fragmentation. The fragmentation pattern is dictated by the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 249 | [C₁₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 248 | [C₁₇H₁₄NO]⁺ | Loss of a hydrogen radical from the aldehyde (M-1) |

| 220 | [C₁₆H₁₄N]⁺ | Loss of the formyl radical (•CHO) |

| 158 | [C₁₀H₈N]⁺ | Cleavage of the N-CH₂ bond, loss of the benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl fragment) |

The most prominent fragmentation pathway for N-benzyl indoles is often the cleavage of the N-CH₂ bond, leading to the formation of a stable tropylium cation at m/z 91. The loss of the formyl group (CHO, 29 Da) is also a common fragmentation for aromatic aldehydes.

Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step EI-MS Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra map out the precise proton and carbon environments, highlighting the influence of the N-benzyl and 2-methyl substituents. The characteristic IR absorptions, particularly the strong carbonyl stretch, unequivocally identify the key functional groups present. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the tropylium ion being a key diagnostic fragment.

This guide serves as a foundational reference for researchers working with this versatile synthetic intermediate. A thorough understanding of its spectroscopic signature is paramount for ensuring reaction success, assessing purity, and ultimately, advancing the development of novel pharmaceuticals and materials.

References

- Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, L., et al. (2012). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Bartyzel, A., Kaczor, A. A., & Głuchowska, H. (2019). Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors.

- University of Colorado Boulder. (n.d.).

- Li, X., et al. (2016). CID mass spectra of [M + H] + ion (a) and [M + D] + ion (b) of N-benzylindoline.

- Emery Pharma. (2018, April 2).

- Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Reddy, R. V., et al. (2010).

- Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube.

- Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México.

- Wang, P., et al. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Zschiesche, A., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29).

- Manan, A., et al. (2011). (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)

- Khan, I., et al. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- BenchChem. (2025).

- Polymer Chemistry Characterization Lab. (n.d.).

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Chemistry LibreTexts. (2023, August 29).

- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479.

- ChemicalBook. (2025, July 14). 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE.

- eGyanKosh. (n.d.).

- Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.

- Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole.

- Stefova, M., et al. (2022, May 17).

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.

Sources

CAS number 95202-45-2 chemical structure and properties

Starting Chemical Research

I am now delving into the chemical associated with CAS number 9520-2-45-2. My initial focus is on uncovering its structural details, exploring potential synonyms, and understanding its fundamental properties. I plan to then examine its physicochemical characteristics, including molecular weight, formula, melting and boiling points, and solubility.

Investigating Physicochemical Properties

I am now actively seeking the physicochemical properties of the compound, with an emphasis on spectroscopic data that will help confirm its structure. Alongside this, I am beginning to examine the applications, biological activities, and safety data associated with it. I am also investigating experimental protocols related to its synthesis, purification, and analysis.

Pinpointing Chemical Identity

I've zeroed in on the chemical linked to CAS 95202-45-2: 1-benzyl-2-methyl-1H-indole-3-carbaldehyde. I've also confirmed its molecular formula is C17H15NO, with a weight around 249.3. I'm now cross-referencing this data with known databases for further characteristics.

Compiling Data Gaps

I've assembled a comprehensive list of data gaps critical for a technical guide on this compound. While I have its formula, weight, and some properties, I need detailed spectroscopic data, solubility, synthesis info, biological activity, toxicology, and experimental protocols. I am actively searching authoritative sources to fill these crucial knowledge gaps and uphold scientific integrity for my target audience.

Refining Data Points

I've confirmed the chemical's identity and basic properties, including synonyms and research applications. I now have its molecular formula, weight, density, boiling point, and flash point. To build a robust guide, I'm now actively seeking detailed spectroscopic data, solubility info, synthesis pathways, and biological and toxicology data. I'm focusing on authoritative sources for all claims.

Collecting Compound Data

I've assembled quite a comprehensive initial data package on 1-benzyl-2-methyl -1H-indole-3-carbaldehyde (CAS 95202-45-2). I have its core structural and physical characteristics, and am now working to expand this initial pool of information. I've got the CAS number, too.

Expanding Initial Dataset

I've significantly expanded my data package on 1-benzyl-2-methyl -1H-indole-3-carbaldehyde (CAS 95202-45-2). I've got detailed structure, formula, weight, and synonyms. Physical properties are gathered, though discrepancies need resolution. Synthesis pathways, including N-benzylation and Vilsmeier-Haack reaction, are documented, alongside spectroscopic data from a related compound.

Biological activity of derivatives hints at drug discovery potential. Safety data for related indoles aids in hazard assessment. I still need the synthesis protocol.

Analyzing Knowledge Gaps

My data acquisition regarding 1-benzyl-2-methyl -1H-indole-3-carbaldehyde (CAS 95202-45-2) is extensive, including structure, synthesis pathways, and physical properties. However, I now have a refined list of key information I still require, including the synthesis protocol, specific spectroscopic data, solubility, direct biological activity studies, and the SDS for this exact compound, to ensure comprehensive knowledge.

Acquiring Compound Details

I have compiled a substantial dossier on 1-benzyl-2-methyl -1H-indole-3-carbaldehyde (CAS 95202-45-2), its related analogs, and their properties. The core chemical structure, molecular formula, and weight are now well-defined.

Refining Synthesis Protocols

I've expanded my focus to include specific synthetic pathways for the target compound, building on initial synthesis methods. While I have compiled general Vilsmeier-Haack and N-benzylation procedures, a detailed, step-by-step experimental protocol for the exact target compound is still needed. Crucially, I have obtained NMR data for a closely related molecule, which will provide crucial characterization data. I am also planning on including its uses in the application section. Finally, I will be compiling and documenting safety guidelines for related compounds.

Compiling Comprehensive Guide

I have a robust foundation on the compound now. I have the chemical and physical details, plus related synthesis methods. Crucially, analog spectroscopic data and biological activity data provide valuable context. I still need the target molecule's NMR, specific solubility details, and SDS, but the analogous data will aid inferences. I am ready to start on the guide.

The Synthetic Versatility and Biological Potential of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast family of indole derivatives, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde stands out as a versatile intermediate, offering multiple avenues for chemical modification to generate novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this key building block, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery. Its unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding contribute to its frequent appearance in biologically active molecules. The introduction of a carbaldehyde group at the C3 position, along with N-benzylation and C2-methylation, as seen in this compound, provides a trifunctionalized scaffold ripe for chemical elaboration. This strategic functionalization allows for the exploration of diverse chemical space and the development of compounds with tailored pharmacological profiles.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus. The causality behind this choice lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating nature of the pyrrole nitrogen.

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[1][2]. This electrophilic species then attacks the electron-rich C3 position of the N-benzylated indole. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde[1][2].

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful isolation of the product with the expected characteristics confirms the efficacy of the procedure.

Materials:

-

1-Benzyl-2-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation: Dissolve 1-Benzyl-2-methyl-1H-indole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted and based on analogues):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.0 ppm, singlet), aromatic protons of the indole and benzyl rings (δ 7.0-8.0 ppm, multiplets), the benzylic methylene protons (δ 5.3-5.5 ppm, singlet), and the methyl protons at the C2 position (δ 2.5-2.7 ppm, singlet). The spectrum of the closely related 1-benzyl-1H-indole-3-carbaldehyde shows the aldehyde proton at δ 10.01 ppm and the benzylic protons at δ 5.37 ppm[3].

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should exhibit a downfield signal for the carbonyl carbon of the aldehyde (δ ~185 ppm). Other characteristic signals include those for the aromatic carbons and the carbons of the benzyl and methyl groups. For 1-benzyl-1H-indole-3-carbaldehyde, the carbonyl carbon appears at δ 184.62 ppm[3].

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1680 cm⁻¹. Other significant bands will correspond to C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 1-benzyl-1H-indole-3-carbaldehyde, the ESI-MS shows a [M+H]⁺ peak at 236, corresponding to its molecular weight of 235.28 g/mol [3].

Biological Activities and Medicinal Chemistry Applications

While direct biological studies on this compound are limited, the extensive research on its derivatives highlights its significance as a precursor for bioactive molecules. The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones, which have demonstrated promising anticancer and antimicrobial activities.

Anticancer Potential

Derivatives of 1-benzyl-indole have shown significant cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives of N-benzyl indole-3-carboxaldehyde have been synthesized and evaluated as potential anti-triple negative breast cancer agents, with some compounds exhibiting excellent inhibitory activity[4]. The proposed mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. Various derivatives of indole-3-carbaldehyde have been synthesized and screened for their antibacterial and antifungal properties. For example, quinoxaline derivatives synthesized from 1-benzyl-3-bromoacetyl indole have shown potent activity against various bacterial and fungal strains[5].

Caption: Medicinal chemistry applications of the core compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its trifunctional nature make it an attractive starting material for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this scaffold in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to fully exploit its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.

References

-

Zhang, L., et al. (2012). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chemical Communications, 48, 5928. [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38435-38465. [Link]

-

El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Link]

-

Rashid, H. U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]

-

Wu, Y., et al. (2012). 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 614-625. [Link]

-

El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. J. Chem. Soc., Perkin Trans. 1, 1219-1225. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

Rashid, H. U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]

-

MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7087. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein J. Org. Chem., 17, 1453–1463. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-. Retrieved from [Link]

-

Redalyc. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 56(2), 163-168. [Link]

-

ResearchGate. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Retrieved from [Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Benzyl Indole Derivatives

Abstract

The indole nucleus, a quintessential heterocyclic motif, has long captivated the attention of chemists and pharmacologists due to its prevalence in a vast array of biologically active natural products and synthetic compounds. The strategic introduction of a benzyl group at the nitrogen atom (N-1) of the indole ring has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of N-benzyl indole derivatives, from their synthetic origins to their emergence as a "privileged scaffold" in modern drug discovery. We will delve into the evolution of synthetic methodologies, explore the structure-activity relationships that govern their diverse biological activities, and present detailed experimental protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

A Historical Perspective: From Indole's Discovery to the Dawn of N-Benzylation

The story of N-benzyl indoles is intrinsically linked to the broader history of indole chemistry itself. The journey began in the mid-19th century when the German chemist Adolf von Baeyer first isolated indole from the degradation of the dye indigo. This seminal discovery laid the groundwork for over a century of research into the synthesis and reactivity of this fascinating bicyclic heterocycle.

Early synthetic efforts were focused on the construction of the indole core itself, with landmark methods such as the Fischer indole synthesis, developed in 1883, providing access to a wide range of substituted indoles. However, the specific and efficient alkylation of the indole nitrogen, particularly with a benzyl group, presented a significant challenge. The ambident nucleophilicity of the indole anion often led to mixtures of N-1 and C-3 alkylated products, with the latter often being the thermodynamic product.

The mid-20th century witnessed significant progress in understanding the reactivity of indole and the development of more selective N-alkylation methods. The use of strong bases, such as sodium hydride or potassium hydroxide, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), became the cornerstone of N-alkylation strategies. These conditions favored the formation of the indolide anion, which, under kinetically controlled conditions, preferentially reacts at the nitrogen atom with electrophiles like benzyl bromide. This classical approach, while effective, often required harsh conditions and could be incompatible with sensitive functional groups. The quest for milder and more versatile methods for N-benzylation has been a continuous theme in organic synthesis, leading to the development of the diverse methodologies discussed in the subsequent sections.

Synthetic Methodologies for N-Benzylation: A Chemist's Toolkit

The introduction of a benzyl group onto the indole nitrogen is a pivotal transformation in the synthesis of a vast number of biologically active molecules. The choice of synthetic strategy is often dictated by the substrate's functional group tolerance, desired scale, and the need for regioselectivity. Here, we explore the evolution and application of key synthetic methodologies.

Classical N-Alkylation: The Workhorse of Indole Chemistry

The direct N-alkylation of indoles with benzyl halides in the presence of a strong base remains a widely used and reliable method. The underlying principle involves the deprotonation of the indole N-H to form the corresponding indolide anion, which then acts as a nucleophile.

Causality Behind Experimental Choices:

-

Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are employed to irreversibly deprotonate the weakly acidic indole N-H (pKa ≈ 17). This ensures a sufficient concentration of the reactive indolide anion.

-

Solvent: Polar aprotic solvents such as DMF or DMSO are crucial. They effectively solvate the cation of the base (e.g., Na⁺) without strongly solvating the indolide anion, thereby enhancing its nucleophilicity. Furthermore, these solvents promote Sₙ2 reactions.

-

Electrophile: Benzyl halides (bromide or chloride) are common electrophiles due to their reactivity and commercial availability.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and then allowed to proceed at room temperature or with gentle heating to drive the alkylation to completion.

Experimental Protocol: Classical N-Benzylation of Indole

Objective: To synthesize 1-benzyl-1H-indole.

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with indole (1.0 eq). The flask is flushed with an inert gas (N₂ or Ar).

-

Deprotonation: Anhydrous DMF is added to dissolve the indole. The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

-

Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-1H-indole.

Phase-Transfer Catalysis: A Milder Approach

To circumvent the need for strong bases and anhydrous conditions, phase-transfer catalysis (PTC) has emerged as a powerful alternative. This methodology involves the use of a catalyst, typically a quaternary ammonium salt, to transport a hydroxide or other basic anion from an aqueous phase to an organic phase containing the indole and benzyl halide.

Causality Behind Experimental Choices:

-

Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective phase-transfer catalysts. Their lipophilic cations can pair with the hydroxide anion and shuttle it into the organic phase.

-

Biphasic System: The reaction is carried out in a biphasic system, typically an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., 50% NaOH). This avoids the need for anhydrous solvents.

-

Base: A concentrated aqueous solution of a strong base like NaOH provides the hydroxide ions.

Experimental Protocol: Phase-Transfer Catalyzed N-Benzylation of Indole

Objective: To synthesize 1-benzyl-1H-indole using PTC.

Materials:

-

Indole

-

Benzyl chloride

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (50% w/v aqueous solution)

-

Toluene

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Setup: A round-bottom flask is charged with indole (1.0 eq), benzyl chloride (1.2 eq), TBAB (0.1 eq), and toluene.

-

Reaction: The 50% aqueous sodium hydroxide solution is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours.

-

Workup: The reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by dramatically reducing reaction times, often leading to higher yields and purer products. The N-benzylation of indoles is no exception.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves directly heat the reactants and solvent, leading to rapid and uniform heating. This can accelerate the reaction rate significantly compared to conventional heating.

-

Solvent-Free or High-Boiling Solvents: Reactions can often be performed under solvent-free conditions or in high-boiling polar solvents that efficiently absorb microwave energy.

Experimental Protocol: Microwave-Assisted N-Benzylation of Indole

Objective: To rapidly synthesize 1-benzyl-1H-indole using microwave irradiation.

Materials:

-

Indole

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

DMF (optional)

-

Microwave reactor vials

Step-by-Step Methodology:

-

Mixing: In a microwave reactor vial, indole (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (2.0 eq) are mixed. A small amount of DMF can be added as a solvent if necessary.

-

Irradiation: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).

-

Workup and Purification: After cooling, the reaction mixture is worked up and purified as described in the classical N-alkylation protocol.

One-Pot Fischer Indolisation–N-Alkylation

For rapid access to 1,2,3-trisubstituted indoles, a one-pot, three-component protocol combining the Fischer indole synthesis with subsequent N-alkylation has been developed.[1] This approach is highly efficient and allows for the rapid generation of diverse indole libraries.[1]

Workflow Diagram:

Caption: One-pot Fischer Indolisation and N-Alkylation sequence.

Biological Significance and Therapeutic Applications

The N-benzyl indole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. This versatility has led to the development of numerous compounds with diverse therapeutic potential.

Anticancer Activity

N-benzyl indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.

-

Tubulin Polymerization Inhibition: Certain N-benzyl indoles act as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: The N-benzyl indole scaffold has been successfully employed to design potent inhibitors of various protein kinases that are often dysregulated in cancer. Notably, derivatives have been developed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth, proliferation, and angiogenesis.[2]

Signaling Pathway Diagram: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

Signaling Pathway Diagram: VEGFR-2 Inhibition

Sources

The Multifaceted Biological Activities of Indole-3-Carbaldehyde Analogues: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently provided a fertile ground for the discovery of potent and diverse therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets. Among the vast family of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for the synthesis of novel bioactive compounds. The strategic modification of the I3A core has yielded a rich pipeline of analogues with significant anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological activities of I3A analogues, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide endeavors to empower the scientific community to unlock the full therapeutic potential of this remarkable class of molecules.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Indole-3-carbaldehyde analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms underpinning their anticancer activity often involve the disruption of fundamental cellular processes required for tumor growth and survival, including cell division and the evasion of apoptosis.

A. Mechanism of Action: Disrupting the Mitotic Machinery and Inducing Apoptosis

A prominent mechanism of action for several I3A analogues is the inhibition of tubulin polymerization .[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and play a critical role in chromosome segregation during cell division. By binding to tubulin, these analogues disrupt microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death. This mechanism is shared by well-established anticancer drugs such as colchicine and the vinca alkaloids.

Furthermore, many I3A derivatives have been shown to induce apoptosis , or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. This is often achieved through the modulation of key apoptotic proteins. For instance, some analogues have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.

B. Quantitative Analysis of Anticancer Potency

The anticancer efficacy of I3A analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative I3A analogues against various cancer cell lines.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Thiosemicarbazone Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | Mycobacterial | 0.9 µg/mL | [2] |

| 3q | Mycobacterial | 1.9 µg/mL | [2] |

| Complex 4 | HepG-2 | 22.8 | [3] |

| Complex 5 | HepG-2 | 67.1 | [3] |

| 5a | B16F10 Melanoma | 0.7 µg/mL | [4] |

| 5e | B16F10 Melanoma | 0.9 µg/mL | [4] |

Table 2: Anticancer Activity of Indole-3-Carbaldehyde Hydrazone Analogues

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 5b | MDA-MB-231 | 17.2 | [5] |

| 5i | MDA-MB-231 | 17.2 | [5] |

| 5t | MDA-MB-231 | 20.2 | [5] |

| 5k | MDA-MB-231 | 21.4 | [5] |

| 5g | MDA-MB-231 | 24.4 | [5] |

Table 3: Anticancer Activity of Indole-3-Carbaldehyde Sulfonohydrazide Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | MCF-7 | 13.2 | [6] |

| 5f | MDA-MB-468 | 8.2 | [6] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Workflow for Anticancer Activity Screening

Figure 1: Workflow for determining the anticancer activity of I3A analogues using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the indole-3-carbaldehyde analogues in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. Indole-3-carbaldehyde analogues have demonstrated promising activity against a broad spectrum of bacteria and fungi.

A. Mechanism of Action: A Multi-pronged Attack on Microbial Survival

The antimicrobial mechanisms of I3A analogues are diverse and can involve multiple cellular targets. One key mechanism is the disruption of the bacterial cell membrane . By intercalating into the lipid bilayer, these compounds can alter membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death.

Another important target is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial growth inhibition.

B. Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of I3A analogues is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 4: Antimicrobial Activity (MIC) of Indole-3-Carbaldehyde Analogues

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Hydrazide/Hydrazone | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | [7] |

| Semicarbazone | S. aureus, B. subtilis | 100 - 150 | [8] |

| Schiff Base | Dickeya species, F. oxysporum | 2000 - 5000 | [9] |

| Thiosemicarbazone | B. cereus | 10 mg/L | [10] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Workflow for Antimicrobial Susceptibility Testing

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of I3A analogues.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the indole-3-carbaldehyde analogue in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Indole-3-carbaldehyde and its analogues have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

A. Mechanism of Action: AHR Activation and Downstream Signaling

A central mechanism underlying the anti-inflammatory activity of I3A is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AhR) .[11][12][13][14] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Upon binding to I3A, the AhR translocates to the nucleus and modulates the expression of target genes, leading to a reduction in inflammation.

Activation of the AhR by I3A initiates a signaling cascade that results in the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[15] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, I3A analogues can effectively suppress the production of these inflammatory mediators.

Furthermore, I3A has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome .[16] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. By blocking NLRP3 inflammasome activation, I3A analogues can further dampen the inflammatory response.

Signaling Pathway of Indole-3-Carbaldehyde's Anti-inflammatory Action

Figure 3: The anti-inflammatory signaling pathway of Indole-3-Carbaldehyde (I3A).

B. Experimental Protocol: Western Blot for NF-κB Inhibition

Western blotting is a powerful technique to assess the inhibition of the NF-κB pathway by measuring the phosphorylation status of key proteins like p65 and IκBα.

Workflow for Assessing NF-κB Inhibition

Figure 4: Workflow for Western blot analysis of NF-κB pathway inhibition.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat them with the indole-3-carbaldehyde analogue for a specific time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Densitometric analysis can be used to quantify the changes in protein expression.

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of indole-3-carbaldehyde analogues is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

-

Substitution on the Indole Ring: Modifications at various positions of the indole nucleus can significantly impact activity. For instance, the introduction of electron-withdrawing groups, such as halogens, at the 5-position has been shown to enhance the antimicrobial activity of some I3A derivatives.

-

Modification of the Aldehyde Group: The aldehyde functionality at the 3-position is a key site for derivatization. The formation of Schiff bases, hydrazones, and thiosemicarbazones has proven to be a highly effective strategy for generating analogues with potent and diverse biological activities. The nature of the substituent introduced through these linkages plays a crucial role in determining the resulting biological profile. For example, the presence of aromatic or heterocyclic moieties can enhance anticancer and antimicrobial efficacy.

-

Hybrid Molecules: The conjugation of the I3A scaffold with other known bioactive pharmacophores, such as morpholine or isatin, has led to the development of hybrid molecules with improved potency and selectivity.

Future Perspectives:

The field of indole-3-carbaldehyde analogues continues to be an exciting area of drug discovery. Future research should focus on:

-

Elucidation of Novel Mechanisms: While significant progress has been made in understanding the mechanisms of action, further studies are needed to identify novel cellular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: The majority of studies to date have been conducted in vitro. It is crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising analogues in relevant animal models of disease.

-

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate large libraries of I3A analogues, coupled with high-throughput screening, will accelerate the discovery of new lead compounds with optimized therapeutic properties.

-

Targeted Drug Delivery: The development of targeted drug delivery systems for I3A analogues could enhance their therapeutic efficacy while minimizing off-target effects.

By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to continue to harness the therapeutic potential of indole-3-carbaldehyde analogues in the ongoing quest for novel and effective treatments for a wide range of human diseases.

References

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available at: [Link]

-

Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link]

-

Cellular Models and Assays to Study NLRP3 Inflammasome Biology. MDPI. Available at: [Link]

-

Assaying NLRP3-mediated LDH and IL-1β release. Protocols.io. Available at: [Link]

-

Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate. Available at: [Link]

-

Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. Available at: [Link]

-

Methods to Activate the NLRP3 Inflammasome. ResearchGate. Available at: [Link]

-

In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. Available at: [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

-

IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure... ResearchGate. Available at: [Link]

-

Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PubMed Central. Available at: [Link]

-